Tiglaldehyde

Catalog No.
S622348
CAS No.
497-03-0
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiglaldehyde

CAS Number

497-03-0

Product Name

Tiglaldehyde

IUPAC Name

(Z)-2-methylbut-2-enal

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3-

InChI Key

ACWQBUSCFPJUPN-HYXAFXHYSA-N

SMILES

CC=C(C)C=O

solubility

25 mg/mL
Slightly soluble in water; soluble in ether and most oils
soluble (in ethanol)

Synonyms

Tiglaldehyde; (2E)-2-Methyl-2-butenal; (E)-2-Methyl-2-butenal; (E)-2-Methyl-2-butenal; (E)-2-Methylbut-2-en-1-al; NSC 2179; Tiglic Aldehyde; trans-2-Methyl-2-butenal; trans-Tiglaldehyde

Canonical SMILES

CC=C(C)C=O

Isomeric SMILES

C/C=C(/C)\C=O

The exact mass of the compound Tiglaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25 mg/ml25 mg/mlslightly soluble in water; soluble in ether and most oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2179. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of hemiterpene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Tiglaldehyde (trans-2-methyl-2-butenal) is a highly reactive α,β-unsaturated aldehyde characterized by its specific α- and β-methyl substitution pattern. With a boiling point of 116–119 °C and a density of approximately 0.87 g/mL, it is a volatile, colorless to pale yellow liquid widely utilized as a structural building block in organic synthesis and as a flavor and fragrance ingredient [1]. From a procurement perspective, tiglaldehyde is primarily selected for its unique steric profile and conjugated double bond, which dictate its specific behavior as a Michael acceptor, a dienophile in Diels-Alder cycloadditions, and an electrophile in Knoevenagel condensations [2].

Replacing tiglaldehyde with close structural analogs like crotonaldehyde or senecialdehyde fundamentally alters reaction trajectories and downstream processability. Crotonaldehyde lacks the α-methyl group, which eliminates critical steric hindrance necessary for controlling stereoselectivity in Lewis acid-catalyzed cycloadditions [1]. Conversely, senecialdehyde (3-methyl-2-butenal) possesses a gem-dimethyl group at the β-position; this β,β-disubstitution severely sterically blocks nucleophilic attack, rendering it highly unreactive in 1,4-conjugate (Michael) additions compared to the mono-β-substituted tiglaldehyde[2]. Furthermore, substituting high-purity tiglaldehyde with technical grades containing crotonaldehyde impurities leads to the formation of inseparable sorbic acid derivatives during Knoevenagel condensations, destroying downstream yield and necessitating costly chromatographic purification[3].

Prevention of Inseparable Sorbic Acid Byproducts in Condensations

In the synthesis of pharmaceutical intermediates via Knoevenagel-Doebner condensation, the purity of the aldehyde precursor strictly governs the separability of the final product. When utilizing >99% pure tiglaldehyde, the reaction yields a single, easily crystallizable target compound. However, when using technical-grade tiglaldehyde containing crotonaldehyde as an impurity, the crotonaldehyde competitively reacts to form sorbic acid derivatives. These γ-methyl derivatives possess near-identical boiling points and solubilities to the tiglaldehyde-derived product, making them exceptionally difficult to separate via standard crystallization or distillation [1].

Evidence DimensionDownstream product separability
Target Compound Data>99% Tiglaldehyde: Yields easily crystallizable product without sorbic acid contamination
Comparator Or BaselineCrotonaldehyde-contaminated Tiglaldehyde: Yields inseparable sorbic acid derivatives
Quantified DifferenceNear-identical boiling points and solubilities of byproducts prevent standard purification
ConditionsKnoevenagel-Doebner condensation scale-up

Procurement must specify >99% purity tiglaldehyde to avoid catastrophic yield losses and costly chromatographic separations in industrial scale-up.

Steric Modulation of Lewis Acid Complexation Geometry

The binding affinity and conformation of α,β-unsaturated aldehydes with Lewis acids (e.g., TiCl4, BF3) are highly dependent on steric bulk. NMR studies demonstrate that crotonaldehyde adopts a planar s-trans conformation upon complexation with minimal steric clash. In contrast, the α-methyl group in tiglaldehyde introduces strong steric interactions between the H3 proton and the adjacent oxygen-Lewis acid complex, fundamentally altering the binding geometry and deshielding the H2 nucleus [1]. This steric modulation dictates the stereochemical outcome (exo vs. endo selectivity) when the compound is employed as a dienophile.

Evidence DimensionLewis acid binding conformation and steric interaction
Target Compound DataTiglaldehyde: Strong steric interaction alters complex geometry
Comparator Or BaselineCrotonaldehyde: Planar s-trans conformation with minimal steric clash
Quantified DifferenceDistinct conformational shift driven by α-methyl steric bulk
Conditions1:1 Lewis acid-carbonyl complexation in dichloromethane at -20 °C

Selecting tiglaldehyde over crotonaldehyde provides the necessary steric bulk to control regioselectivity and stereoselectivity in Lewis acid-catalyzed cycloadditions.

Regioselective Nucleophilic Susceptibility at the Beta-Carbon

The substitution pattern on the β-carbon of α,β-unsaturated aldehydes dictates their viability as Michael acceptors. Tiglaldehyde features a mono-substituted β-carbon (α,β-dimethylacrolein), which retains sufficient electrophilicity and spatial accessibility to undergo efficient 1,4-conjugate additions with nucleophiles such as organocuprates. In stark contrast, senecialdehyde (β,β-dimethylacrolein) features a gem-dimethyl group at the β-position, which sterically blocks the β-carbon, drastically reducing the rate of Michael addition and often redirecting nucleophiles to undergo 1,2-addition at the carbonyl carbon instead [1].

Evidence DimensionSusceptibility to 1,4-conjugate (Michael) addition
Target Compound DataTiglaldehyde: Accessible β-carbon allows efficient 1,4-addition
Comparator Or BaselineSenecialdehyde: β,β-disubstitution sterically blocks 1,4-addition
Quantified DifferenceShift from 1,4-addition (Tiglaldehyde) to hindered/1,2-addition (Senecialdehyde)
ConditionsStandard nucleophilic conjugate addition conditions

Buyers synthesizing β-functionalized building blocks must procure tiglaldehyde, as the isomeric senecialdehyde is too sterically hindered to act as a reliable Michael acceptor.

Synthesis of Pharmaceutical Intermediates via Knoevenagel Condensation

High-purity tiglaldehyde is the required precursor for synthesizing complex branched acids (such as intermediates for EMA401) via Knoevenagel-Doebner condensations. Its specific substitution pattern yields the correct carbon framework, while the strict avoidance of crotonaldehyde impurities prevents the formation of inseparable sorbic acid byproducts during large-scale manufacturing [1].

Stereocontrolled Dienophile in Lewis Acid-Catalyzed Diels-Alder Reactions

Tiglaldehyde is the optimal choice when a sterically demanding dienophile is required. The α-methyl group interacts specifically with Lewis acid catalysts (e.g., TiCl4, BF3), altering the transition state geometry to provide fine-tuned exo/endo stereoselectivity that cannot be achieved with the unsubstituted crotonaldehyde[2].

Michael Acceptor for β-Functionalized Chiral Building Blocks

In complex natural product or terpene synthesis, tiglaldehyde serves as a highly effective Michael acceptor. Because it lacks the severe β,β-gem-dimethyl steric hindrance found in senecialdehyde, it readily undergoes 1,4-conjugate additions with organocuprates or amines, allowing for the reliable installation of new stereocenters at the β-position[3].

Physical Description

Colourless liquid; penetrating, powerful green ethereal aroma

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Exact Mass

84.057514874 g/mol

Monoisotopic Mass

84.057514874 g/mol

Boiling Point

117.00 to 118.00 °C. @ 760.00 mm Hg

Heavy Atom Count

6

Density

0.868-0.873 (20°)

UNII

27ZVE2K81C

GHS Hazard Statements

Aggregated GHS information provided by 1450 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (11.24%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (99.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (88.69%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

1115-11-3
6038-09-1
497-03-0

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Butenal, 2-methyl-, (2E)-: ACTIVE

Dates

Last modified: 08-15-2023
Trost et al. Ruthenium-catalysed multicomponent synthesis of the 1,3-dienyl-6-oxy polyketide motif. Nature Chemistry, DOI: 10.1038/s41557-020-0464-x, published online 1 June 2020

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